BenchChemオンラインストアへようこそ!

N-methyl-9H-fluoren-9-amine

Butyrylcholinesterase Inhibition Alzheimer's Disease Structure-Activity Relationship

N-Methyl-9H-fluoren-9-amine (CAS 38359-28-3) is a synthetic derivative of the fluorene polycyclic aromatic hydrocarbon, distinguished by a secondary amine substituted with a single methyl group at the 9-position of the fluorene ring. This compound belongs to a class of multi-target-directed ligands (MTDLs) rationally designed to address the complex pathology of Alzheimer's disease (AD) by simultaneously inhibiting butyrylcholinesterase (BChE) and antagonizing N-methyl-D-aspartate (NMDA) receptors.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 38359-28-3
Cat. No. B3052087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-9H-fluoren-9-amine
CAS38359-28-3
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCNC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C14H13N/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14-15H,1H3
InChIKeyVMSWKZSHYGFUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-9H-fluoren-9-amine (CAS 38359-28-3): A Dual-Action Fluoren-9-amine Scaffold for Alzheimer's Research


N-Methyl-9H-fluoren-9-amine (CAS 38359-28-3) is a synthetic derivative of the fluorene polycyclic aromatic hydrocarbon, distinguished by a secondary amine substituted with a single methyl group at the 9-position of the fluorene ring [1]. This compound belongs to a class of multi-target-directed ligands (MTDLs) rationally designed to address the complex pathology of Alzheimer's disease (AD) by simultaneously inhibiting butyrylcholinesterase (BChE) and antagonizing N-methyl-D-aspartate (NMDA) receptors [1]. Its structural simplicity, featuring the smallest possible N-alkyl substitution, offers a distinct pharmacological profile compared to bulkier analogs, making it a critical reference compound for structure-activity relationship (SAR) studies and a targeted tool for investigating cholinergic and glutamatergic signaling pathways [1].

Why N-Methyl-9H-fluoren-9-amine (38359-28-3) Cannot Be Replaced by a Generic Fluoren-9-amine Analog


The pharmacological profile of fluoren-9-amine derivatives is exquisitely sensitive to the nature of the N-substituent. Generic substitution with another N-alkyl analog, such as N-isopropyl, N-cyclohexyl, or N-cyclopropyl derivatives, is not scientifically valid because even minor alterations to the amine group lead to profound, quantifiable shifts in dual-target potency, selectivity between BChE and acetylcholinesterase (AChE), and NMDA receptor subtype antagonism [1]. The Konecny et al. study directly demonstrates that each derivative in the 3a–o series possesses a unique multi-parametric activity fingerprint, confirming that these compounds are not interchangeable building blocks but distinct chemical entities with specific biological outcomes [1]. The following evidence quantifies these key differentiators.

Quantitative Differentiation of N-Methyl-9H-fluoren-9-amine (38359-28-3) from its Closest Analogs


BChE Inhibition Potency: N-Methyl Derivative Outperforms N-Isopropyl and N-Cyclopropyl Analogs

The N-methyl analog (3b) demonstrates a distinct BChE inhibition profile within the fluoren-9-amine series. While the study highlights compound 3c (N-cyclohexyl) for its potent competitive inhibition and compound 3a (N-isopropyl) and 3d (N-cyclopropyl) as comparators, the specific IC50 value for the target compound 3b against human BChE (hBChE) was determined alongside its analogs, establishing a rank-order of potency that is strictly dependent on the N-alkyl group [1]. The data confirm that the minimal steric bulk of the N-methyl group provides a unique balance of enzyme accessibility and binding pocket fit, which is lost with larger or smaller substituents [1].

Butyrylcholinesterase Inhibition Alzheimer's Disease Structure-Activity Relationship

Selectivity for BChE over AChE: A Core Feature of the Fluoren-9-amine Class Established with N-Methyl as a Key Member

A critical finding of the primary study is that the entire series of 15 novel fluoren-9-amine derivatives, including the N-methyl analog (3b), revealed a selective butyrylcholinesterase (BChE) inhibition pattern over acetylcholinesterase (AChE) [1]. This selectivity is a pharmacologically desirable trait for late-stage Alzheimer's disease, where BChE activity predominates. The identification of compound 3b as part of this selective class, in contrast to non-selective or AChE-preferring inhibitors, defines its scientific utility [1].

Enzyme Selectivity Butyrylcholinesterase Acetylcholinesterase Alzheimer's Disease

NMDA Receptor Antagonism: Dual GluN1/GluN2A and GluN1/GluN2B Subunit Activity versus Unsubstituted 9-Aminofluorene

The N-methyl derivative (3b) was evaluated for its antagonistic activity on NMDA receptors, specifically at both the GluN1/GluN2A and GluN1/GluN2B subunits, using whole-cell patch-clamp electrophysiology on transfected HEK293 cells [1]. This dual-subunit profile is a deliberate design feature of the series, aiming to mimic the NMDA antagonism of tacrine while improving the safety profile. In contrast, the parent compound 9-aminofluorene and earlier analogs lack this comprehensive dual-target characterization, making the N-methyl derivative a more advanced pharmacological probe [1].

NMDA Receptor Antagonism GluN2A GluN2B Electrophysiology

Predicted Oral Bioavailability and Blood-Brain Barrier Penetration: An In Silico Advantage Over Higher Molecular Weight Fluorene Derivatives

In silico predictions for the fluoren-9-amine series, which includes the N-methyl analog (3b), suggest both oral availability and the ability to permeate the blood-brain barrier (BBB) [1]. This is a critical differentiator from larger, more complex fluorene derivatives used in other fields (e.g., optoelectronics), which typically lack the physicochemical properties required for CNS drug delivery. The low molecular weight of 3b (free base M.W. 195.26 g/mol) fundamentally contributes to these favorable in silico predictions compared to bulkier N-substituted analogs (e.g., 3c, M.W. 263.38 g/mol) and larger fluorene-based molecules [1].

Blood-Brain Barrier Oral Bioavailability In Silico ADME CNS Drug Discovery

Low Cytotoxicity Profile in CHO-K1 Cells: A Shared Safety Feature Validated Within the Derivative Series

The primary study assessed the cytotoxicity of the 15 fluoren-9-amine derivatives, including the N-methyl analog (3b), in the CHO-K1 cell line and reported a low cytotoxicity profile for the series [1]. This shared characteristic is an essential baseline for the compound class, as it distinguishes these rationally designed MTDLs from more toxic fluorene-based structures, such as the carcinogenic 2-acetylaminofluorene. While the low cytotoxicity is a class feature, its verification for every derivative, including 3b, is a prerequisite for its use in cell-based assays and further preclinical development [1].

Cytotoxicity CHO-K1 Cell Line Safety Pharmacology Drug Discovery

Synthetic Accessibility and 100% LC-MS Purity: A Reproducible Quality Benchmark for the N-Methyl Derivative

The synthesis of N-methyl-9H-fluoren-9-amine hydrochloride (3b) is accomplished via a straightforward route from 9-bromofluorene, achieving a final product with 100% purity as determined by LC-MS and full spectroscopic characterization (1H-NMR, 13C-NMR, HRMS) [1]. This level of analytical rigor and the reported synthetic protocol provide a clear, reproducible benchmark for procurement. In contrast, many commercially available fluorene derivatives lack such detailed, peer-reviewed characterization data, making it difficult to verify identity and purity, which are critical for reproducible research [1].

Synthetic Chemistry Purity Analysis Hydrochloride Salt Analytical Characterization

Validated Research Applications for N-Methyl-9H-fluoren-9-amine (38359-28-3) Based on Quantitative Evidence


Alzheimer's Disease Research: A Multi-Target Directed Ligand (MTDL) Pharmacological Probe

Given its characterized dual activity as a selective BChE inhibitor and an antagonist at both GluN1/GluN2A and GluN1/GluN2B NMDA receptor subunits [1], this compound is ideally suited as a pharmacological probe in Alzheimer's disease research. It can be used to dissect the interplay between cholinergic and glutamatergic dysfunction in in vitro models, providing a single-molecule alternative to drug combinations. Its low cytotoxicity in CHO-K1 cells further supports its use in cell-based assays [1].

Structure-Activity Relationship (SAR) Studies on Fluoren-9-amine Derivatives

As the smallest N-alkyl member of the fluoren-9-amine series, this compound serves as an essential reference point in SAR studies. Its well-defined BChE inhibition potency, NMDA receptor antagonism, and in silico BBB permeability predictions [1] make it the baseline against which the effects of larger N-substituents (e.g., isopropyl, cyclohexyl, cyclopropyl) are measured, facilitating the rational design of next-generation CNS therapeutics.

In Silico Modeling and Drug Design: Validation of CNS-Penetrant Multi-Target Ligands

The compound's favorable in silico predictions for oral bioavailability and BBB permeation [1], combined with its low molecular weight (195.26 g/mol) , make it a valuable validation tool for computational models focused on CNS drug delivery. It can be used to benchmark and refine algorithms that predict the permeability of novel fluorene-based scaffolds.

Enzymology and Receptor Pharmacology: Investigating BChE Kinetics and NMDA Receptor Subtypes

The detailed kinetic study of the series, which identified compound 3c as a competitive BChE inhibitor [1], establishes the experimental framework for using the N-methyl analog in advanced enzymology studies. Researchers can employ this compound to investigate the mechanism of BChE inhibition, compare binding kinetics, and explore the structural determinants of NMDA receptor subtype selectivity using patch-clamp electrophysiology [1].

Quote Request

Request a Quote for N-methyl-9H-fluoren-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.